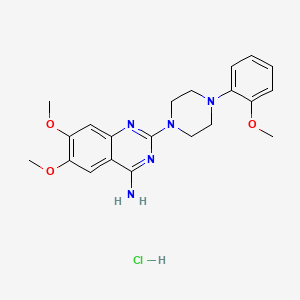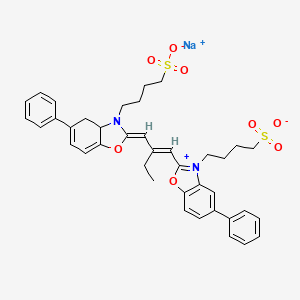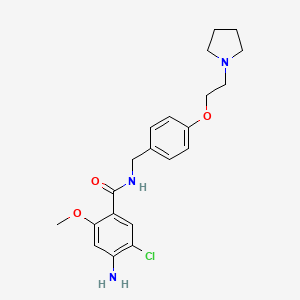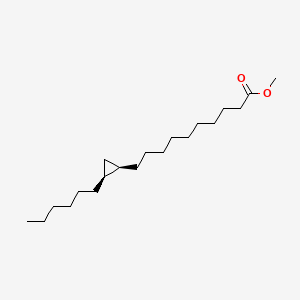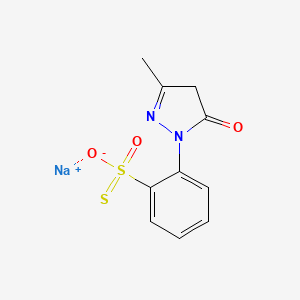
Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzenesulfonothioic acid moiety and a pyrazolyl group. It is often used as an intermediate in the synthesis of other complex molecules and has various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves the diazotization of p-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid. This is followed by reduction with sodium bisulfite and sodium carbonate, and hydrolysis with sulfuric acid to obtain p-sulfophenylhydrazine. The final step involves condensation with the appropriate pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonothioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is unique due to its specific structural features, which include the sulfonothioic acid group and the pyrazolyl moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in synthetic applications .
Properties
CAS No. |
61792-21-0 |
|---|---|
Molecular Formula |
C10H9N2NaO3S2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
IMMFHYKJGUSWJC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
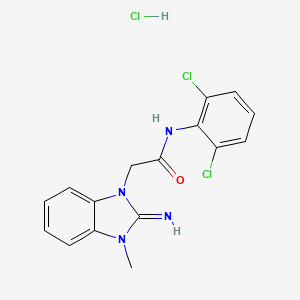
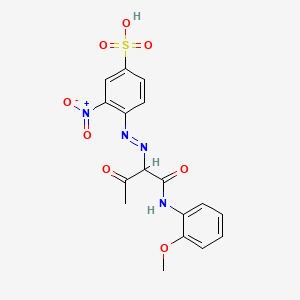
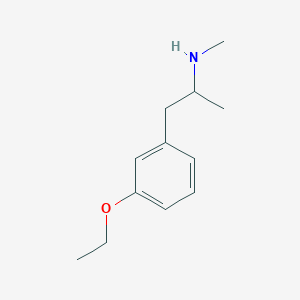
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
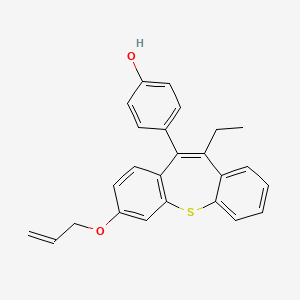

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
